Cas no 2171767-59-0 (3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid)

3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid
- EN300-1523580
- 2171767-59-0
- 3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid
-
- Inchi: 1S/C27H23FN2O5/c28-23-20(26(32)33)10-5-11-22(23)29-25(31)24(15-12-13-15)30-27(34)35-14-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,15,21,24H,12-14H2,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: HVISXPCNGFIJLQ-UHFFFAOYSA-N
- SMILES: FC1C(C(=O)O)=CC=CC=1NC(C(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 474.15910000g/mol
- Monoisotopic Mass: 474.15910000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.4
3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1523580-0.25g |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1523580-5.0g |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1523580-0.1g |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1523580-2500mg |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1523580-10.0g |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1523580-2.5g |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1523580-100mg |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1523580-500mg |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1523580-50mg |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1523580-0.05g |
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-2-fluorobenzoic acid |
2171767-59-0 | 0.05g |
$2829.0 | 2023-06-05 |
3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid Related Literature
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid
Introduction to 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic Acid (CAS No. 2171767-59-0)
3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid, identified by its CAS number 2171767-59-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The intricate structure of this molecule, featuring multiple functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The molecular framework of 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid incorporates several key features that are highly relevant to modern drug design. The presence of a cyclopropyl group, a fluorine atom, and an amino group protected by a methoxycarbonyl moiety enhances its reactivity and stability under various conditions. These structural elements not only influence the compound's solubility and bioavailability but also play a crucial role in its interaction with biological targets.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural motifs present in 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid make it a versatile candidate for such applications. For instance, the fluorine atom can improve metabolic stability, while the amino group provides a site for further chemical modifications to enhance binding affinity to specific enzymes or receptors.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new therapeutic agents. Researchers have been exploring its efficacy in preclinical studies, where it has shown promise in inhibiting key enzymes involved in disease progression. The combination of structural features such as the cyclopropyl ring and the fluorenylmethoxycarbonyl (Fmoc) protected amino group allows for fine-tuning of its pharmacokinetic properties, making it an attractive candidate for further optimization.
The synthesis of 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, is essential to construct the complex molecular framework efficiently. These synthetic methodologies not only highlight the advancements in organic chemistry but also underscore the importance of meticulous planning in drug development processes.
The biological activity of this compound has been extensively studied in various cellular and molecular models. Preliminary findings suggest that it interacts with specific targets in a manner that could lead to therapeutic benefits. For example, studies have indicated that it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate inflammatory pathways. These observations have spurred further research into understanding the precise mechanisms by which this compound exerts its effects.
In addition to its potential therapeutic applications, 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid also serves as an important tool for mechanistic studies in medicinal chemistry. By analyzing how this compound interacts with biological targets at the molecular level, researchers can gain insights into drug-receptor interactions and develop more effective strategies for drug design. This approach is particularly valuable in understanding how structural modifications can influence biological activity, providing a foundation for future discoveries.
The role of computational methods in studying this compound cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations are being used to predict how this molecule behaves in different environments. These methods help researchers optimize synthetic routes and predict potential side effects before conducting expensive experimental trials. By integrating computational studies with experimental data, scientists can accelerate the drug discovery process significantly.
The future prospects for 3-2-cyclopropyl-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)acetamido)-2-fluorobenzoic acid are promising, with ongoing research aimed at further refining its pharmacological properties. Efforts are underway to develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are likely to play a crucial role in translating these findings into clinical applications.
In conclusion, 3-(N-Boc-N-fluorenylamino)-N-((1R)-1-cyclopropylethyl)-N-[(S-methylthio)]-(Z)-enaminocarboxylic acid (CAS No.2171767- 59- 0) represents an exciting advancement in pharmaceutical chemistry. Its complex structure and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.
2171767-59-0 (3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-2-fluorobenzoic acid) Related Products
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)




